molecular formula C18H16N4OS B2869702 N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine CAS No. 2034552-55-9

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine

Cat. No.: B2869702
CAS No.: 2034552-55-9
M. Wt: 336.41
InChI Key: AZOSCZCOLOIVLI-UHFFFAOYSA-N
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Description

N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of pyrimidine, azetidine, and thiophene moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine.

    Azetidine Ring Formation: The azetidine ring is introduced via cyclization reactions, often using azetidinone intermediates.

    Thiophene Substitution: The thiophene ring is incorporated through a substitution reaction, typically involving thiophene-2-carboxaldehyde.

    Final Coupling: The final step involves coupling the pyrimidine-azetidine intermediate with the thiophene derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
  • (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

Compared to similar compounds, N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOSCZCOLOIVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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